molecular formula C11H12ClFN2S B279666 N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide

N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide

Cat. No. B279666
M. Wt: 258.74 g/mol
InChI Key: QDUHNBRRHAZHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as pyrrolidinecarbothioamides, which have been found to exhibit a wide range of biological activities. CPP has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of protein kinases, which are enzymes that play a role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and inhibit the activity of histone deacetylases and protein kinases. N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying various biological processes. However, one limitation of using N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide is that it is a complex compound that requires expertise in organic chemistry to synthesize.

Future Directions

There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide. One area of research is the development of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide derivatives with improved pharmacological properties. Another area of research is the study of the role of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide in the regulation of gene expression. Additionally, the potential use of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide in the treatment of other diseases, such as Parkinson's disease, is an area of ongoing research.
In conclusion, N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide is a complex chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer and anti-inflammatory activity, as well as potential use in the treatment of Alzheimer's disease. While there are advantages and limitations to using N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide in lab experiments, ongoing research into its future directions shows promise for the development of new treatments and therapies.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with thiourea followed by cyclization with pyrrolidine. Another method involves the reaction of 3-chloro-4-fluorobenzaldehyde with thiourea followed by reduction with sodium borohydride. The synthesis of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarbothioamide is a complex process that requires expertise in organic chemistry.

properties

Molecular Formula

C11H12ClFN2S

Molecular Weight

258.74 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carbothioamide

InChI

InChI=1S/C11H12ClFN2S/c12-9-7-8(3-4-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)

InChI Key

QDUHNBRRHAZHJZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=S)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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